Cas no 5314-04-5 ((2E)-4-[(3,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid)
![(2E)-4-[(3,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid structure](https://it.kuujia.com/scimg/cas/5314-04-5x500.png)
5314-04-5 structure
Nome del prodotto:(2E)-4-[(3,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid
(2E)-4-[(3,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2E)-4-[(3,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid
- 2-butenoic acid, 4-[(3,5-dimethylphenyl)amino]-4-oxo-, (2E)-
- 4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid
- 2-butenoic acid, 4-[(3,5-dimethylphenyl)amino]-4-oxo-, (2E)-; 4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid
- BIM-0016870.P001
- SR-01000204173-1
- CS-0325752
- ST054924
- DTXSID70350221
- (E)-4-(3,5-Dimethylanilino)-4-oxo-2-butenoic acid
- Z56176725
- MFCD00175313
- AKOS000273134
- (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid
- CCG-5891
- (2E)-4-(3,5-dimethylanilino)-4-oxo-2-butenoic acid
- (E)-4-((3,5-dimethylphenyl)amino)-4-oxobut-2-enoic acid
- SCHEMBL11437685
- (E)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid
- 929697-66-5
- SCHEMBL7825464
- AB00080245-01
- STK043350
- SR-01000204173
- 5314-04-5
-
- Inchi: InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3+
- Chiave InChI: RMPBFVIFASQTTQ-ONEGZZNKSA-N
- Sorrisi: CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C
Proprietà calcolate
- Massa esatta: 219.08959
- Massa monoisotopica: 219.089543
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 289
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.4
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.243
- Punto di ebollizione: 446.9°C at 760 mmHg
- Punto di infiammabilità: 224.1°C
- Indice di rifrazione: 1.609
- PSA: 66.4
(2E)-4-[(3,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid Letteratura correlata
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
5314-04-5 ((2E)-4-[(3,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid) Prodotti correlati
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 68551-17-7(Isoalkanes, C10-13)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
